Cas no 1487966-30-2 (1-(3-ethoxypropyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid)

1-(3-ethoxypropyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1H-1,2,3-Triazole-4-carboxylic acid, 1-(3-ethoxypropyl)-5-ethyl-
- 1-(3-Ethoxypropyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid
- 1-(3-ethoxypropyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
-
- Inchi: 1S/C10H17N3O3/c1-3-8-9(10(14)15)11-12-13(8)6-5-7-16-4-2/h3-7H2,1-2H3,(H,14,15)
- InChI Key: JSPOTECYHWKEPF-UHFFFAOYSA-N
- SMILES: N1(CCCOCC)C(CC)=C(C(O)=O)N=N1
1-(3-ethoxypropyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1592772-5000mg |
1-(3-ethoxypropyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid |
1487966-30-2 | 5000mg |
$2443.0 | 2023-09-23 | ||
Enamine | EN300-1592772-50mg |
1-(3-ethoxypropyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid |
1487966-30-2 | 50mg |
$707.0 | 2023-09-23 | ||
Enamine | EN300-1592772-2.5g |
1-(3-ethoxypropyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid |
1487966-30-2 | 2.5g |
$2155.0 | 2023-07-10 | ||
Enamine | EN300-1592772-250mg |
1-(3-ethoxypropyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid |
1487966-30-2 | 250mg |
$774.0 | 2023-09-23 | ||
Enamine | EN300-1592772-1000mg |
1-(3-ethoxypropyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid |
1487966-30-2 | 1000mg |
$842.0 | 2023-09-23 | ||
Enamine | EN300-1592772-10000mg |
1-(3-ethoxypropyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid |
1487966-30-2 | 10000mg |
$3622.0 | 2023-09-23 | ||
Enamine | EN300-1592772-0.1g |
1-(3-ethoxypropyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid |
1487966-30-2 | 0.1g |
$968.0 | 2023-07-10 | ||
Enamine | EN300-1592772-100mg |
1-(3-ethoxypropyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid |
1487966-30-2 | 100mg |
$741.0 | 2023-09-23 | ||
Enamine | EN300-1592772-10.0g |
1-(3-ethoxypropyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid |
1487966-30-2 | 10.0g |
$4729.0 | 2023-07-10 | ||
Enamine | EN300-1592772-0.05g |
1-(3-ethoxypropyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid |
1487966-30-2 | 0.05g |
$924.0 | 2023-07-10 |
1-(3-ethoxypropyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid Related Literature
-
D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473
-
Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
Additional information on 1-(3-ethoxypropyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid
Recent Advances in the Study of 1-(3-ethoxypropyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1487966-30-2)
The compound 1-(3-ethoxypropyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1487966-30-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This triazole-based derivative exhibits unique structural features that make it a promising candidate for various therapeutic applications, including antimicrobial, antiviral, and anticancer activities. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its biological efficacy.
In a groundbreaking study published in the Journal of Medicinal Chemistry, researchers investigated the antimicrobial properties of 1-(3-ethoxypropyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid. The study demonstrated that this compound exhibits potent activity against a range of Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The researchers attributed this activity to the compound's ability to disrupt bacterial cell wall synthesis, a mechanism that was further validated through molecular docking studies and in vitro assays.
Another significant development was reported in a recent issue of Bioorganic & Medicinal Chemistry Letters, where scientists explored the antiviral potential of this triazole derivative. The study revealed that 1-(3-ethoxypropyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid inhibits the replication of influenza A virus by targeting the viral neuraminidase enzyme. This finding opens new avenues for the development of novel antiviral agents, particularly in the context of emerging viral strains that are resistant to existing treatments.
From a synthetic chemistry perspective, advancements have been made in the efficient production of 1-(3-ethoxypropyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid. A recent paper in Organic Process Research & Development outlined a scalable and cost-effective synthesis route that utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC) as the key step. This method not only improves the yield and purity of the compound but also reduces the environmental impact associated with its production.
In the realm of cancer research, preliminary studies have indicated that 1-(3-ethoxypropyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid may possess antitumor properties. Research conducted at a leading pharmaceutical institute demonstrated that the compound induces apoptosis in certain cancer cell lines, particularly those associated with breast and lung cancers. These findings, though still in the early stages, highlight the compound's potential as a chemotherapeutic agent.
In conclusion, the recent studies on 1-(3-ethoxypropyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS: 1487966-30-2) underscore its multifaceted applications in medicinal chemistry. Its antimicrobial, antiviral, and potential anticancer activities, coupled with advancements in its synthetic methodologies, position this compound as a valuable asset in the ongoing quest for novel therapeutics. Future research is expected to delve deeper into its pharmacokinetic properties and in vivo efficacy, paving the way for its eventual clinical translation.
1487966-30-2 (1-(3-ethoxypropyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid) Related Products
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 2126139-26-0(tert-butyl N-[(3-chlorothiophen-2-yl)methyl]carbamate)
- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)
- 2227246-92-4(Fmoc-PEG12-NHS ester)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 2224190-91-2(5-[(2,4-Dimethyl-1,3-thiazol-5-yl)sulfonyl]-1,2,5-dithiazepane)
- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)
- 1048011-75-1(3-[(2,4-difluorophenyl)carbamoyl]-2-(hexylamino)propanoic acid)
- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)
- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)




